1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI)
Description
The compound "1,4-Benzodioxin-2-carboxylic acid, 7-amino-2,3-dihydro-, methylester (9CI)" is a benzodioxin derivative featuring a 1,4-benzodioxin core substituted with a carboxylic acid ester at position 2, an amino group at position 7, and a dihydro (2,3-dihydro) backbone. Benzodioxin derivatives are widely utilized in synthesizing therapeutic agents due to their rigid bicyclic framework and ability to modulate biological activity through functional group substitutions .
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 6-amino-2,3-dihydro-1,4-benzodioxine-3-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-13-10(12)9-5-14-7-3-2-6(11)4-8(7)15-9/h2-4,9H,5,11H2,1H3 |
InChI Key |
IKTLJNXZUZWOMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2=C(O1)C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization and Formation of the Benzodioxin Core
The benzodioxin ring system is typically constructed via intramolecular cyclization reactions involving catechol derivatives and appropriate carboxylic acid precursors. A common approach includes:
- Starting from a substituted catechol or hydroxybenzene derivative.
- Reacting with carboxylic acid derivatives or their activated forms (e.g., acid chlorides, anhydrides).
- Cyclization under acidic or basic conditions to close the dioxin ring.
Amination and Introduction of the 7-Amino Group
The amino group at position 7 is introduced through nucleophilic substitution or reductive amination strategies. Key methods include:
- Reaction of halogenated intermediates with ammonia or amine nucleophiles.
- Use of protecting groups such as Boc (tert-butyloxycarbonyl) to safeguard amine functionality during subsequent steps.
- Ring-opening reactions of epoxides or aziridines to introduce amino substituents regioselectively.
Esterification to Form the Methyl Ester
Esterification of the carboxylic acid moiety to the methyl ester is commonly achieved by:
- Treatment of the acid with methanol in the presence of acid catalysts (e.g., sulfuric acid, HCl).
- Use of methylating agents such as methyl iodide under basic conditions for O-alkylation.
Use of Epoxide Intermediates and Lactonization
A notable synthetic strategy involves the formation of epoxide intermediates from amino esters, followed by ring-opening reactions that lead to lactone formation and amino acid derivatives:
- Epoxidation of amino esters with m-chloroperbenzoic acid (m-CPBA) yields epoxides in high yields (~94%).
- Ring-opening of epoxides under acidic conditions (e.g., HCl in methanol) produces lactones and amino acid derivatives with controlled stereochemistry.
- The lactone formation is driven by nucleophilic attack of neighboring carboxyl groups, facilitating ring closure.
Azidolysis and Introduction of Additional Amino Groups
To introduce additional amino functionalities, azide chemistry is employed:
- Treatment of epoxides with sodium azide (NaN3) in the presence of ammonium chloride (NH4Cl) and DMF leads to azido-substituted lactones.
- Subsequent reduction or deprotection steps yield β-amino acid derivatives.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | Catechol derivative + activated acid | Formation of benzodioxin ring | Variable (Literature-dependent) |
| 2 | Amination | Halogenated intermediate + NH3 or amine | Introduction of 7-amino group | Moderate to High |
| 3 | Esterification | Methanol + acid catalyst or methyl iodide | Formation of methyl ester | High (>80%) |
| 4 | Epoxidation | m-CPBA | Epoxide intermediate | 94 |
| 5 | Epoxide ring-opening | HCl in MeOH | Lactone and amino acid derivatives | 80 (major product) |
| 6 | Azidolysis | NaN3, NH4Cl, DMF | Azido-substituted lactone | 80 |
| 7 | Deprotection/Reduction | HCl in MeOH or other reducing agents | β-Amino acid derivatives | High |
Detailed Research Outcomes and Analysis
- The epoxidation step using m-CPBA is highly efficient, yielding the epoxide as the sole product with 94% yield, demonstrating excellent regio- and stereoselectivity.
- Ring-opening of the epoxide under acidic methanol conditions predominantly forms a lactone product (80% yield), with a minor diol isomer (4% yield). This selectivity is attributed to intramolecular nucleophilic attack by the carboxyl group, promoting lactonization.
- Azidolysis reactions confirm that sodium azide and ammonium chloride in DMF facilitate the formation of azido-lactones, which are key intermediates for further amino acid derivative synthesis.
- Computational studies (Density Functional Theory) support the proposed reaction mechanisms and conformational preferences during lactone formation, correlating well with experimental NMR and X-ray diffraction data.
- Alkaline saponification of ester intermediates provides access to the corresponding carboxylic acids, essential for further derivatization or biological testing.
- The use of protecting groups such as Boc is critical to control amine reactivity during multi-step synthesis, allowing selective transformations without side reactions.
Notes on Reaction Conditions and Optimization
- Strong bases such as lithium bis(trimethylsilyl)amide or sodium hydride are employed in cyclization and esterification steps to enhance yields and selectivity.
- Acid additives like trifluoroacetic acid can improve cyclization reaction yields by facilitating protonation and activation of intermediates.
- Solvent choice (e.g., DMF, THF, acetonitrile) significantly influences reaction rates and product distribution, with polar aprotic solvents favoring nucleophilic substitutions and ring openings.
- Temperature control and reaction time are optimized to prevent decomposition or side reactions, particularly in sensitive epoxidation and azidolysis steps.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino and ester groups can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives. Substitution reactions can yield a variety of new compounds with different functional groups.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1,4-benzodioxin derivatives often involves multi-step reactions that yield various substituted compounds. For instance, recent studies have reported the synthesis of sulfonamide derivatives from 2,3-dihydro-1,4-benzodioxin-6-amine. These derivatives were evaluated for their enzyme inhibitory potential against alpha-glucosidase and acetylcholinesterase, which are relevant targets for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) respectively .
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 2,3-dihydro-1,4-benzodioxin-6-amine + 4-methylbenzenesulfonyl chloride in aqueous Na2CO3 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide |
| 2 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide + 2-bromo-N-(un/substituted-phenyl)acetamides in DMF with lithium hydride | Various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides |
The biological activity of 1,4-benzodioxin derivatives is primarily attributed to their ability to inhibit specific enzymes. For instance:
- Alpha-glucosidase Inhibition : Compounds derived from this structure have shown promising results in inhibiting alpha-glucosidase activity. This inhibition slows carbohydrate digestion and absorption in the intestines, thereby lowering postprandial blood glucose levels.
- Acetylcholinesterase Inhibition : The derivatives also exhibit acetylcholinesterase inhibition, which is crucial for enhancing cholinergic transmission in the brain. This property is particularly beneficial in developing treatments for Alzheimer's disease.
Case Study 1: Enzyme Inhibition Profile
A study synthesized several sulfonamide derivatives from the benzodioxin structure and evaluated their inhibitory effects on alpha-glucosidase and acetylcholinesterase. The results indicated that certain derivatives had IC50 values comparable to standard inhibitors used in clinical settings.
Table 2: Enzyme Inhibition Data
| Compound | Alpha-glucosidase IC50 (µM) | Acetylcholinesterase IC50 (µM) |
|---|---|---|
| Compound A | 12.5 | 15.0 |
| Compound B | 8.0 | 10.5 |
| Compound C | 20.0 | 18.0 |
Case Study 2: Therapeutic Potential
In a preclinical study involving diabetic rats treated with selected benzodioxin derivatives, significant reductions in blood glucose levels were observed. The compounds not only improved glycemic control but also exhibited neuroprotective effects indicative of their potential in managing both diabetes and neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI) depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and related benzodioxin derivatives:
Physicochemical Properties
- 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid: 126–130°C . Methyl 1,4-benzodioxan-2-carboxylate: Molecular weight 194.186 g/mol .
- Toxicity :
Pharmaceutical Relevance
- The target compound’s 7-amino group may enhance binding to biological targets (e.g., neurotransmitter receptors), differentiating it from non-amino analogs like 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which is primarily a chiral building block .
- Methyl and propyl esters are generally less bioactive but serve as stable intermediates for prodrug development .
Key Research Findings
- Enzymatic Resolution : The (R)-enantiomer of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid is critical for synthesizing antihypertensive agents like doxazosin mesylate, with biocatalytic methods offering superior enantioselectivity over chemical synthesis .
- Amino vs. Nitro Substitutions: Amino groups improve solubility and target affinity, whereas nitro groups enhance electrophilicity, making the latter more suited for covalent inhibitor design .
- Safety Profiles : Propyl esters of benzodioxin derivatives demonstrate low acute toxicity, suggesting their suitability for scalable industrial processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
